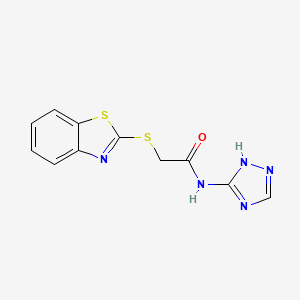![molecular formula C19H12ClFN2O3S B603580 4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-fluorobenzoate CAS No. 902831-91-8](/img/structure/B603580.png)
4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-fluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-fluorobenzoate is a complex organic compound that features a combination of oxadiazole, sulfanyl, and fluorobenzoate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-fluorobenzoate typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized by reacting 4-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole derivative. This intermediate is then reacted with propargyl bromide to introduce the but-2-yn-1-yl group. Finally, the fluorobenzoate moiety is introduced through esterification with 4-fluorobenzoic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to improve yield and purity. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.
科学研究应用
4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
作用机制
The mechanism of action of 4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-fluorobenzoate is not well-documented. its structural components suggest potential interactions with various molecular targets. The oxadiazole ring is known for its ability to interact with enzymes and receptors, while the sulfanyl and fluorobenzoate groups can modulate the compound’s physicochemical properties and biological activity .
相似化合物的比较
Similar Compounds
- 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 4-methoxybenzoate
- 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 4-chlorobenzoate
- 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 4-nitrobenzoate
Uniqueness
The uniqueness of 4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-fluorobenzoate lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzoate moiety, in particular, can enhance the compound’s stability and bioavailability compared to its analogs .
属性
CAS 编号 |
902831-91-8 |
|---|---|
分子式 |
C19H12ClFN2O3S |
分子量 |
402.8g/mol |
IUPAC 名称 |
4-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 4-fluorobenzoate |
InChI |
InChI=1S/C19H12ClFN2O3S/c20-15-7-3-13(4-8-15)17-22-23-19(26-17)27-12-2-1-11-25-18(24)14-5-9-16(21)10-6-14/h3-10H,11-12H2 |
InChI 键 |
FCAQXYFPTFDQEH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SCC#CCOC(=O)C3=CC=C(C=C3)F)Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(2E)-4-(thiophen-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B603499.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B603500.png)
![4-{5-[(2-oxo-2-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}ethyl)sulfanyl]-1H-tetraazol-1-yl}benzoic acid](/img/structure/B603502.png)
![2-[(4-chlorophenyl)sulfonyl]-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B603503.png)

![2-[(4-Bromo-1-naphthyl)sulfonyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B603505.png)
![2-[(4-chlorophenyl)sulfonyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B603506.png)

![6-chloro-5-({[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B603509.png)
![4-{5-[(2-carboxyethyl)sulfanyl]-1H-tetraazol-1-yl}benzoic acid](/img/structure/B603510.png)
![4-[5-(2-propynylsulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B603511.png)
![4-(5-{[3-(4-chloroanilino)-3-oxopropyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid](/img/structure/B603516.png)
![4-(5-{[3-(4-bromoanilino)-3-oxopropyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid](/img/structure/B603517.png)
![4-(5-{[3-(2-chloroanilino)-3-oxopropyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid](/img/structure/B603520.png)
